molecular formula C8H8FNO B108514 1-(4-Amino-3-fluorophenyl)ethanone CAS No. 73792-22-0

1-(4-Amino-3-fluorophenyl)ethanone

Cat. No. B108514
CAS RN: 73792-22-0
M. Wt: 153.15 g/mol
InChI Key: HAGOSDNWHSSVDX-UHFFFAOYSA-N
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Description

The compound 1-(4-Amino-3-fluorophenyl)ethanone (APE) is a fluorinated aromatic ketone with an amino substituent on the phenyl ring. It is a molecule of interest due to its potential applications in various fields, including materials science and medicinal chemistry. The presence of both electron-donating (amino) and electron-withdrawing (fluoro and acetyl) groups on the aromatic ring makes it a versatile intermediate for further chemical modifications and applications in the synthesis of more complex molecules .

Synthesis Analysis

The synthesis of related fluorinated aromatic compounds involves multi-step reactions, including coupling and reduction processes. For instance, a novel fluorinated aromatic diamine monomer was synthesized by coupling a trifluoromethyl-substituted acetophenone with a nitrophenyl ether, followed by reduction with iron and hydrochloric acid . Similarly, the synthesis of APE would likely involve the introduction of the amino group onto the fluorinated phenyl ring, followed by the formation of the ethanone moiety through appropriate synthetic routes.

Molecular Structure Analysis

The molecular structure of APE and related compounds has been characterized using various analytical techniques. Single-crystal X-ray diffraction is a common method for determining the precise molecular geometry of crystalline compounds. For example, the crystal structure of a related compound, N-[(E)-3,3-diphenylprop-2-enylidene]-1-(4-aminophenyl)ethanone, was elucidated, revealing a slightly non-planar molecule with an E configuration around the imine bond . This suggests that APE could also exhibit interesting structural features that could be explored using similar crystallographic techniques.

Chemical Reactions Analysis

APE and its derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The amino group can act as a nucleophile in substitution reactions, while the acetyl group can be involved in condensation reactions. For instance, the synthesis of 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone involved the condensation of 3-fluorobenzoic acid with an aminated and cyclized intermediate . These reactions highlight the reactivity of the amino and acetyl groups in the context of synthesizing biologically active molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of APE can be inferred from quantum chemical calculations and spectroscopic analyses. Quantum chemical parameters such as ionization potential, electron affinity, and chemical hardness provide insights into the reactivity and stability of the molecule. Vibrational spectroscopy (FTIR and FT Raman) and NMR studies offer detailed information on the molecular structure and dynamics. For example, analyses of a related compound, 1(4-Aminophenyl)ethanone, included calculations of vibrational frequencies, NMR chemical shifts, and electronic properties such as frontier molecular orbitals and hyperpolarizability . These studies are essential for understanding the behavior of APE in various environments and predicting its interactions with other molecules.

Scientific Research Applications

Fluorescent Chemosensors

1-(4-Amino-3-fluorophenyl)ethanone serves as a crucial intermediate in synthesizing various fluorescent chemosensors. These chemosensors can detect a wide range of analytes, including metal ions (Zn2+, Cu2+, Al3+, Mg2+, and Hg2+), anions (N3−, H2PO4−, CH3COO−, etc.), and neutral molecules like mandelic acid, cysteine, and glutathione. The selectivity and sensitivity of these sensors have significant implications for environmental monitoring, medical diagnostics, and chemical analysis (Roy, 2021).

Advanced Oxidation Processes

In environmental sciences, derivatives of 1-(4-Amino-3-fluorophenyl)ethanone are utilized in the degradation of pollutants through advanced oxidation processes (AOPs). These applications are critical in addressing water scarcity and the accumulation of recalcitrant compounds in natural environments. The study of such processes, including the identification of by-products and their biotoxicity, is vital for environmental protection and sustainability (Qutob et al., 2022).

Synthesis of Fluorinated Biphenyls

The compound also plays a role in synthesizing 2-fluoro-4-bromobiphenyl, a key intermediate for manufacturing non-steroidal anti-inflammatory and analgesic materials like flurbiprofen. The development of practical and cost-effective synthetic routes for such intermediates has significant implications for pharmaceutical manufacturing and medicinal chemistry (Qiu et al., 2009).

Proteostasis Maintenance

Research indicates potential applications in maintaining proteostasis within biological systems. Compounds related to 1-(4-Amino-3-fluorophenyl)ethanone are explored for their ability to prevent misfolded protein aggregation and alleviate endoplasmic reticulum stress, which is crucial for treating various diseases linked to protein misfolding (Kolb et al., 2015).

Antimicrobial and Pharmacological Activities

The structure of 1-(4-Amino-3-fluorophenyl)ethanone lends itself to the synthesis of aminophenoxazinones, known for their broad spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, antiviral, and antiparasitic properties. These compounds are being extensively studied for their therapeutic potential in treating various diseases, highlighting the importance of such derivatives in drug development (Zorrilla et al., 2021).

Safety And Hazards

When handling “1-(4-Amino-3-fluorophenyl)ethanone”, it’s important to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

1-(4-amino-3-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAGOSDNWHSSVDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10994769
Record name 1-(4-Amino-3-fluorophenyl)ethan-1-one
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Molecular Weight

153.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Amino-3-fluorophenyl)ethanone

CAS RN

73792-22-0
Record name 1-(4-Amino-3-fluorophenyl)ethanone
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Record name 1-(4-Amino-3-fluorophenyl)ethan-1-one
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Record name 1-(4-Amino-3-fluorophenyl)ethan-1-one
Source EPA DSSTox
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Record name 1-(4-amino-3-fluorophenyl)ethan-1-one
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